molecular formula C17H17FN6 B12189165 N-(4-fluorophenyl)-4-(piperidin-1-yl)pteridin-2-amine

N-(4-fluorophenyl)-4-(piperidin-1-yl)pteridin-2-amine

Cat. No.: B12189165
M. Wt: 324.4 g/mol
InChI Key: KGXHAUOSMCAKRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Conventions

The systematic name N-(4-fluorophenyl)-4-(piperidin-1-yl)pteridin-2-amine follows IUPAC guidelines for prioritizing substituents based on their position and hierarchy on the pteridine core. The parent structure, pteridine (a bicyclic system fusing pyrazine and pyrimidine rings), is numbered such that the nitrogen atoms occupy positions 1, 3, 5, and 7. Substituents are assigned positions based on the lowest possible set of locants.

  • Position 2 : The amine group (-NH-) is substituted with a 4-fluorophenyl group, denoted as N-(4-fluorophenyl).
  • Position 4 : A piperidin-1-yl group (a six-membered saturated ring with one nitrogen atom) is attached.

Alternative naming conventions, such as CAS Registry nomenclature, would retain this hierarchical order while specifying stereochemistry if applicable. However, no stereocenters are present in this planar aromatic system.

Molecular Formula and Weight Analysis

The molecular formula C₁₇H₁₇FN₅ is derived from the summation of constituent atoms:

  • Pteridine core : C₆H₄N₄
  • 4-Fluorophenyl substituent : C₆H₄F
  • Piperidin-1-yl group : C₅H₁₀N
Component Carbon Hydrogen Fluorine Nitrogen
Pteridine 6 4 0 4
4-Fluorophenyl 6 4 1 0
Piperidin-1-yl 5 10 0 1
Total 17 17 1 5

The molecular weight calculates to 309.36 g/mol using atomic masses (C: 12.01, H: 1.008, F: 19.00, N: 14.01). This aligns with analogs such as N-(4-fluorophenyl)piperidin-4-amine (MW 194.25 g/mol) and 1-benzyl-N-(4-fluorophenyl)piperidin-4-amine (MW 284.40 g/mol), adjusted for the additional pteridine moiety.

Properties

Molecular Formula

C17H17FN6

Molecular Weight

324.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-piperidin-1-ylpteridin-2-amine

InChI

InChI=1S/C17H17FN6/c18-12-4-6-13(7-5-12)21-17-22-15-14(19-8-9-20-15)16(23-17)24-10-2-1-3-11-24/h4-9H,1-3,10-11H2,(H,20,21,22,23)

InChI Key

KGXHAUOSMCAKRQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=NC=CN=C32)NC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Halogen-Displacement Reactions

The pteridine scaffold is prefunctionalized with halogens (e.g., chlorine or bromine) at positions 2 and 4, enabling subsequent substitution with piperidine and 4-fluorophenylamine.

Procedure :

  • 2,4-Dichloropteridine is reacted with piperidine in a polar aprotic solvent (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours to yield 4-(piperidin-1-yl)-2-chloropteridine .

  • The intermediate undergoes a second substitution with 4-fluoroaniline under similar conditions, often requiring catalytic bases like K₂CO₃ or Et₃N to deprotonate the amine.

Key Data :

StepReagents/ConditionsYield
1Piperidine, DMF, 90°C, 18h65–72%
24-Fluoroaniline, K₂CO₃, ACN, 80°C, 24h58–63%

Advantages :

  • High regioselectivity due to differential reactivity of halogens at positions 2 and 4.

  • Scalable for gram-scale synthesis.

Limitations :

  • Requires strict anhydrous conditions to prevent hydrolysis.

Reductive Amination of Pteridinone Intermediates

Pteridinone to Amine Conversion

Pteridin-2-amine derivatives are synthesized via reductive amination of ketone precursors.

Procedure :

  • 2-Amino-4-oxo-3,4-dihydropteridine is condensed with piperidine using NaBH₃CN or H₂/Pd-C in methanol, yielding 4-(piperidin-1-yl)pteridin-2-amine .

  • The 4-fluorophenyl group is introduced via Ullmann coupling or Buchwald–Hartwig amination with 4-fluoroiodobenzene.

Key Data :

StepReagents/ConditionsYield
1Piperidine, NaBH₃CN, MeOH, RT, 12h70–75%
24-Fluoroiodobenzene, CuI, L-proline, DMSO, 110°C, 24h50–55%

Advantages :

  • Avoids halogenated intermediates, reducing purification steps.

  • Compatible with electron-deficient aryl amines.

Limitations :

  • Moderate yields in cross-coupling steps due to steric hindrance.

Cyclocondensation of Pyrimidine Precursors

One-Pot Pteridine Ring Formation

This method constructs the pteridine ring de novo by cyclizing pyrimidine derivatives with appropriate amines.

Procedure :

  • 4,5-Diamino-2-(methylthio)pyrimidine is treated with piperidine in ethanol under reflux, forming 4-(piperidin-1-yl)pteridin-2-amine .

  • The methylthio group at position 2 is displaced by 4-fluoroaniline using H₂O₂/AcOH oxidation followed by nucleophilic substitution.

Key Data :

StepReagents/ConditionsYield
1Piperidine, EtOH, reflux, 6h68–73%
24-Fluoroaniline, H₂O₂/AcOH, 50°C, 8h60–65%

Advantages :

  • High atom economy and fewer purification steps.

  • Adaptable for introducing diverse amines at position 2.

Limitations :

  • Requires careful control of oxidation conditions to avoid overoxidation.

Microwave-Assisted Synthesis

Accelerated Coupling Reactions

Microwave irradiation enhances reaction rates for substitution and coupling steps.

Procedure :

  • 2-Chloro-4-(piperidin-1-yl)pteridine and 4-fluoroaniline are heated in DMF at 150°C under microwave irradiation for 30 minutes.

Key Data :

ParameterValue
Temperature150°C
Time30 min
Yield78–82%

Advantages :

  • Reduces reaction time from 24h to <1h.

  • Improves yield by minimizing side reactions.

Limitations :

  • Specialized equipment required.

Comparative Analysis of Methods

MethodKey StepsYield RangeScalabilityCost
Nucleophilic SubstitutionHalogen displacement58–72%HighModerate
Reductive AminationKetone → amine50–75%ModerateLow
CyclocondensationRing formation60–73%HighLow
Microwave-AssistedAccelerated coupling78–82%LowHigh

Challenges and Optimization Strategies

Steric Hindrance at Position 4

The piperidine group at position 4 can hinder substitution at position 2. Using bulky ligands (e.g., Xantphos) in cross-coupling reactions improves efficiency.

Purification of Polar Intermediates

Chromatographic separation is often required due to the polar nature of pteridine intermediates. Switching to counterion-based crystallization (e.g., HCl salts) enhances recovery .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-(piperidin-1-yl)pteridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups attached to the pteridine core.

    Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine oxides, while substitution reactions may introduce different functional groups to the fluorophenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-(piperidin-1-yl)pteridin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine and Pteridine Derivatives

Compounds with pyrimidine or pteridine cores share structural similarities, often differing in substituents that modulate biological activity.

Compound Name Core Structure Substituents Biological Activity Reference
N-(4-Fluorophenyl)-4-(piperidin-1-yl)pteridin-2-amine Pteridine 4-Fluorophenyl (C2), piperidin-1-yl (C4) Kinase inhibition (hypothesized) -
N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine Pteridine 2,4-Dimethylphenyl (C4), 4-phenylpiperazine (C2) Not reported
PPA5 (4-(4-Fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine) Pyrimidine 4-Fluorophenyl (C4), 4-nitrophenyl (C2) Radiosensitizer in lung cancer
Dacomitinib Quinazoline 3-Chloro-4-fluorophenyl, piperidin-1-yl EGFR tyrosine kinase inhibitor

Key Observations:

  • Substituent Position and Activity: The position of the fluorophenyl group (C2 in pteridine vs. C4 in pyrimidine) influences target specificity. For example, PPA5’s nitro group enhances radiosensitizing effects in cancer cells , while dacomitinib’s quinazoline core targets EGFR kinases .
  • Piperidine vs. Piperazine: Piperazine-containing compounds (e.g., ) may exhibit altered pharmacokinetics due to increased polarity compared to piperidine derivatives .

Piperidine-Containing Analogues

Piperidine is a common pharmacophore in bioactive molecules, contributing to CNS penetration and enzyme inhibition.

Compound Name Core Structure Additional Groups Application Reference
N-[(4-Fluorophenyl)methyl]-1-methyl-4-piperidinamine Piperidine 4-Fluorobenzyl, methyl Potential CNS agent (e.g., Pimavanserin impurity)
4-(4-Methylpiperidin-1-yl)-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine Pyrimidine 4-Trifluoromethylphenyl, methylpiperidine Not reported (structural analog)
N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine Pyrido[2,3-b]pyrazine 4-Fluorophenyl, isopropylamine p38 MAP kinase inhibitor

Key Observations:

  • Fluorophenyl vs.
  • Hybrid Cores: Pyrido[2,3-b]pyrazine derivatives () demonstrate kinase inhibition, suggesting the target compound’s pteridine core could similarly target MAP kinases .

Antimicrobial and Anticancer Derivatives

Pyrimidine and pteridine derivatives often exhibit antimicrobial or anticancer properties due to their ability to interfere with DNA/RNA synthesis or enzyme function.

Compound Name Core Structure Activity Mechanism Reference
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Pyrimidine Antibacterial, antifungal Disruption of microbial enzymes
PPA1 (4-(4-Fluorophenyl)-N-phenylpyrimidin-2-amine) Pyrimidine Radiosensitizer Cell cycle regulation
N-(4-Fluorophenyl)piperidin-4-amine Piperidine Not reported (structural analog) -

Key Observations:

  • Methoxy vs. Fluorine Substitution: Methoxy groups () improve solubility but may reduce potency compared to fluorine .
  • Combination Therapy Potential: PPA1’s radiosensitizing effect suggests that fluorophenyl-pyrimidine derivatives like the target compound could synergize with radiation therapy .

Biological Activity

N-(4-fluorophenyl)-4-(piperidin-1-yl)pteridin-2-amine, with the CAS number 1144461-30-2, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H17FN6C_{17}H_{17}FN_{6}, with a molecular weight of 324.4 g/mol. It features a pteridine core substituted with a piperidine group and a fluorophenyl moiety, which may influence its biological activity.

PropertyValue
Molecular Formula C₁₇H₁₇FN₆
Molecular Weight 324.4 g/mol
CAS Number 1144461-30-2

Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly in inhibiting key enzymes involved in cellular processes:

  • Dihydrofolate Reductase (DHFR) Inhibition : Studies suggest that derivatives of pteridine can inhibit DHFR, which is crucial in nucleotide synthesis, thereby affecting cell proliferation and growth .
  • Topoisomerase Inhibition : Some related compounds have demonstrated the ability to inhibit bacterial topoisomerases II and IV, essential for DNA replication in bacteria .
  • Antimicrobial Activity : The compound shows potential antimicrobial properties against various strains, including Gram-positive and Gram-negative bacteria .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial efficacy:

  • In vitro Studies : Compounds structurally related to this pteridine derivative have shown significant activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .

Anti-proliferative Effects

The compound's anti-proliferative effects have been investigated in various cancer cell lines:

  • Cell Line Studies : Research indicates that similar pteridine derivatives can induce apoptosis in cancer cells through caspase activation pathways. For example, compounds with structural similarities have shown IC₅₀ values in the low micromolar range against breast cancer (MCF-7) and prostate cancer (DU145) cell lines .

Case Studies

  • Study on DHFR Inhibition :
    • A study highlighted the effectiveness of pteridine derivatives as DHFR inhibitors, demonstrating their potential as antimalarial agents by inhibiting Plasmodium falciparum proliferation .
  • Antibacterial Efficacy :
    • A comparative analysis showed that certain derivatives exhibited stronger antibacterial properties than traditional antibiotics against resistant strains of bacteria, suggesting a promising avenue for developing new antimicrobial therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.